molecular formula C26H44O9 B11928900 Benzyl-PEG7-t-butyl ester

Benzyl-PEG7-t-butyl ester

Cat. No.: B11928900
M. Wt: 500.6 g/mol
InChI Key: NDSSJZOYKWVWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound has a molecular formula of C26H44O9 and a molecular weight of 500.61 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of polyethylene glycol with benzyl alcohol under controlled conditions. The reaction is catalyzed by acids or bases, and the product is purified through distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Quality assurance measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG7-t-butyl ester undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.

    Substitution: The replacement of one functional group with another in the ester molecule.

Common Reagents and Conditions

    Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

    Hydrolysis: Typically carried out under acidic or basic conditions with the addition of water.

    Substitution: Involves the use of nucleophiles such as amines or thiols.

Major Products Formed

    Esterification: Produces esters and water.

    Hydrolysis: Yields carboxylic acids and alcohols.

    Substitution: Results in the formation of substituted esters and by-products.

Scientific Research Applications

Benzyl-PEG7-t-butyl ester is widely used in scientific research due to its versatility and effectiveness as a PROTAC linker. Its applications include:

    Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein functions and interactions.

    Medicine: Investigated for its potential in drug development, particularly in targeting and degrading disease-causing proteins.

    Industry: Utilized in the production of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems

Mechanism of Action

Benzyl-PEG7-t-butyl ester functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:

    Binding: The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase.

    Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.

    Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, a cellular complex responsible for protein degradation.

Comparison with Similar Compounds

Similar Compounds

    Bis-PEG7-t-butyl ester: Another PEG-based linker used in bioconjugation and drug delivery systems.

    PEGylated esters: Various PEGylated esters with different chain lengths and functional groups used in similar applications.

Uniqueness

Benzyl-PEG7-t-butyl ester stands out due to its specific structure, which provides optimal hydrophilicity and biocompatibility. The benzyl group enhances its stability and effectiveness as a PROTAC linker, making it a valuable tool in targeted protein degradation and drug development.

Properties

Molecular Formula

C26H44O9

Molecular Weight

500.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H44O9/c1-26(2,3)35-25(27)9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3

InChI Key

NDSSJZOYKWVWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.